molecular formula C19H20FN3O2S2 B2952633 2-{[3-(2-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(3-methylbutyl)acetamide CAS No. 1261002-63-4

2-{[3-(2-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(3-methylbutyl)acetamide

Cat. No.: B2952633
CAS No.: 1261002-63-4
M. Wt: 405.51
InChI Key: CMZSFYLXUQFZIV-UHFFFAOYSA-N
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Description

The compound is a thienopyrimidine derivative. Thienopyrimidines are a class of compounds that contain a pyrimidine ring fused to a thiophene ring. They are known to exhibit a wide range of biological activities and are used in drug discovery .


Synthesis Analysis

The synthesis of such compounds usually involves the reaction of an appropriate thiophene derivative with a halogenated pyrimidine. Unfortunately, without specific literature or experimental data, it’s difficult to provide a detailed synthesis analysis .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a thieno[3,2-d]pyrimidin-2-yl group attached to a sulfanyl group, which is further attached to an acetamide group. The acetamide group is substituted with a 3-methylbutyl group .


Chemical Reactions Analysis

Thienopyrimidines can undergo a variety of chemical reactions, particularly at the reactive sites on the pyrimidine ring. They can participate in nucleophilic substitution reactions, electrophilic aromatic substitution reactions, and others .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Factors such as the presence of fluorine and the large non-polar 3-methylbutyl group would likely make it relatively non-polar .

Scientific Research Applications

Inhibitory Activities and Antitumor Potential

  • This compound has shown significant potential as a dual inhibitor of human thymidylate synthase (TS) and dihydrofolate reductase (DHFR), enzymes critical in the DNA synthesis and repair pathways. This dual inhibitory action makes it a potent candidate for antitumor activities, as demonstrated in a study where a related compound was the most potent dual inhibitor of human TS and DHFR known at the time (Gangjee, Qiu, Li, & Kisliuk, 2008).

Antiviral Properties and Molecular Interactions

  • The compound's antiviral properties, particularly against SARS-CoV-2, were investigated, revealing potent dual inhibitory activities against human TS and DHFR. This was supported by quantum chemical insights into its molecular structure and interactions (Mary, Siddique, Pradhan, Jayaprakash, & James, 2020).

Structural Analysis and Crystallography

  • Crystallographic studies have been conducted to understand the molecular structure and interactions of similar compounds, which have a folded conformation about the methylene C atom of the thioacetamide bridge. These studies provide valuable insights into the compound's stability and potential reactivity (Subasri, Timiri, Barji, Jayaprakash, Vijayan, & Velmurugan, 2016).

Radioligand Imaging

  • The compound and its derivatives have been used in the development of radioligands for imaging the translocator protein (18 kDa) with positron emission tomography (PET). This application is crucial for understanding various neurological and oncological conditions (Dollé, Hinnen, Damont, Kuhnast, Fookes, Pham, Tavitian, & Katsifis, 2008).

Synthesis and Spectral Characterization

  • The compound has been involved in the synthesis of various derivatives, with subsequent spectral characterization. This process helps in understanding its chemical properties and potential modifications for various applications (Zaki, Radwan, & El-Dean, 2017).

Antimicrobial Activities

  • Studies on the antimicrobial activities of derivatives of this compound have been conducted. These studies are vital in exploring its potential as an antimicrobial agent, especially in the context of increasing antibiotic resistance (Majithiya & Bheshdadia, 2022).

Anti-Epileptic Drug Candidate

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. Many thienopyrimidine derivatives are investigated for their potential as kinase inhibitors in cancer therapy.

Safety and Hazards

As with any chemical compound, handling this compound would require appropriate safety measures. Without specific information, it’s difficult to comment on the exact safety and hazards associated with this compound .

Future Directions

Future research on this compound could involve investigating its biological activity, optimizing its synthesis, and studying its reactivity. It could also involve the design and synthesis of analogs with improved properties .

Properties

IUPAC Name

2-[3-(2-fluorophenyl)-4-oxothieno[3,2-d]pyrimidin-2-yl]sulfanyl-N-(3-methylbutyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20FN3O2S2/c1-12(2)7-9-21-16(24)11-27-19-22-14-8-10-26-17(14)18(25)23(19)15-6-4-3-5-13(15)20/h3-6,8,10,12H,7,9,11H2,1-2H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMZSFYLXUQFZIV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCNC(=O)CSC1=NC2=C(C(=O)N1C3=CC=CC=C3F)SC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20FN3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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